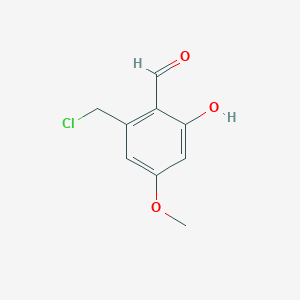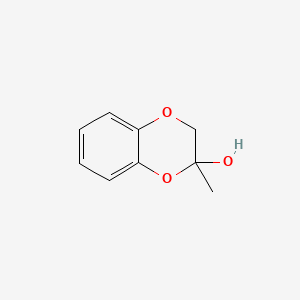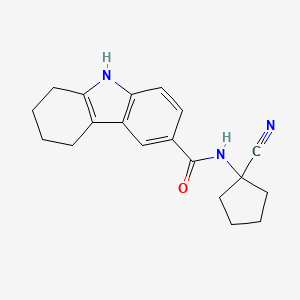
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide, also known as CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is an important neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on neurotransmission and behavior.
Wirkmechanismus
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a variety of effects on neurotransmission and behavior. GABA is an inhibitory neurotransmitter, meaning that it can reduce the activity of neurons in the brain. By increasing GABA levels, this compound can reduce the activity of certain brain regions, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been shown to increase GABA levels in the brain, which can lead to reduced neuronal activity and increased inhibitory neurotransmission. Additionally, this compound has been shown to modulate the activity of other neurotransmitter systems, such as dopamine and glutamate, which can have downstream effects on behavior. This compound has also been shown to have effects on the immune system, as it can reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in preclinical models. Additionally, it has been shown to have a high degree of selectivity for GABA transaminase, meaning that it is unlikely to have off-target effects. However, there are also some limitations to the use of this compound in lab experiments. For example, it has a relatively short half-life in the body, which can make it difficult to maintain stable levels of the compound over time. Additionally, it can be difficult to administer this compound in a way that mimics its therapeutic effects in humans.
Zukünftige Richtungen
There are several future directions for N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide research. One area of interest is the potential use of this compound as a treatment for epilepsy. It has been shown to have anticonvulsant effects in animal models, and there is interest in studying its potential as a treatment for drug-resistant epilepsy in humans. Additionally, there is interest in studying the effects of this compound on other neurotransmitter systems, such as serotonin and norepinephrine, which could have implications for its use in treating psychiatric disorders. Finally, there is interest in developing new analogs of this compound that have improved pharmacokinetic properties and selectivity for GABA transaminase.
Synthesemethoden
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves several key steps, including the formation of a cyclopentene ring, a cyanation reaction, and a reductive amination reaction. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has been studied extensively in preclinical models for its potential therapeutic uses. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. Additionally, this compound has been investigated for its potential as a treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in rats. Furthermore, this compound has been studied for its potential as a treatment for autism spectrum disorder, as it has been shown to improve social behavior in a mouse model of the disorder.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c20-12-19(9-3-4-10-19)22-18(23)13-7-8-17-15(11-13)14-5-1-2-6-16(14)21-17/h7-8,11,21H,1-6,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVIOGDKRSDXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)NC4(CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


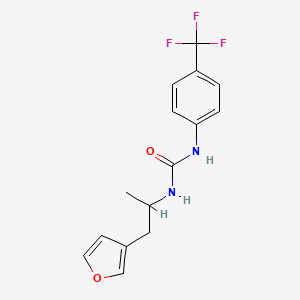
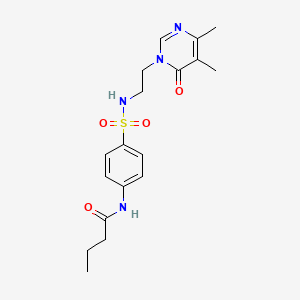
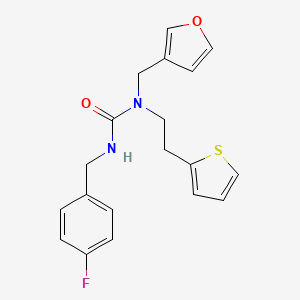
![N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2550860.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2550862.png)
![5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2550863.png)
![3-{2-[(4-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2550865.png)
![5-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B2550866.png)
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2550867.png)
